molecular formula C15H30Si3 B6307061 Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane CAS No. 344275-33-8

Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane

Cat. No. B6307061
CAS RN: 344275-33-8
M. Wt: 294.65 g/mol
InChI Key: QXGFLBCRKZURPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane, abbreviated as DMDPSMTS, is a silylating agent used in a variety of scientific and industrial applications. It is a colorless liquid with a boiling point of about 128°C. The compound is composed of a dimethyl-(dimethyl-phenyl-silyl)methyl group and a trimethylsilylmethyl group, both of which are connected to a methylsilane backbone. The compound is often used as a reagent in organic synthesis, as well as in the production of pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism of action of DMDPSMTS is based on its ability to silylate functional groups. Specifically, the compound is able to react with a variety of functional groups, including alcohols, amines, and carboxylic acids, to form a silyl ether. This reaction is typically carried out in an inert atmosphere at a temperature of -78°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDPSMTS have not been extensively studied. However, the compound has been shown to be non-toxic and non-carcinogenic in animal studies. In addition, the compound has also been shown to have no mutagenic or teratogenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using DMDPSMTS in lab experiments include its low toxicity, non-carcinogenicity, and non-mutagenicity. In addition, the compound is relatively inexpensive and easy to obtain. However, the compound is not very stable and can easily decompose under certain conditions.

Future Directions

There are several potential future directions for the use of DMDPSMTS. For example, the compound could be used in the synthesis of new pharmaceuticals or specialty chemicals. In addition, the compound could be used to silylate functional groups in a variety of organic reactions. Additionally, the compound could be used in the development of new catalysts for organic reactions. Finally, the compound could be used to study the biochemical and physiological effects of silylation.

Synthesis Methods

The synthesis of DMDPSMTS is typically achieved through a two-step process. In the first step, the dimethyl-(dimethyl-phenyl-silyl)methyl group is formed by the reaction of dimethylphenylsilyl chloride and trimethylsilylmethylmagnesium bromide. This reaction is typically carried out in an inert atmosphere at a temperature of -78°C. In the second step, the trimethylsilylmethyl group is added to the dimethyl-(dimethyl-phenyl-silyl)methyl group by the reaction of trimethylsilylmethylmagnesium bromide and dimethyl-(dimethyl-phenyl-silyl)methylmagnesium bromide. This reaction is typically carried out at a temperature of -78°C.

Scientific Research Applications

DMDPSMTS is often used as a reagent in organic synthesis due to its ability to silylate various functional groups. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and steroids. In addition, the compound has also been used in the synthesis of pharmaceuticals and other specialty chemicals.

properties

IUPAC Name

[dimethyl(phenyl)silyl]methyl-dimethyl-(trimethylsilylmethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30Si3/c1-16(2,3)13-17(4,5)14-18(6,7)15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGFLBCRKZURPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.